3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride
CAS No.:
Cat. No.: VC16012924
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13ClN2O |
|---|---|
| Molecular Weight | 152.62 g/mol |
| IUPAC Name | (3-aminopyrrolidin-3-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4,6H2;1H |
| Standard InChI Key | NHFJEFJTXAPFMM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1(CO)N.Cl |
Introduction
Structural and Chemical Properties
3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride (C₅H₁₃ClN₂O; molecular weight: 152.62 g/mol) features a pyrrolidine ring with dual functionalization at the 3-position. The hydroxymethyl group (-CH₂OH) and protonated amino group (-NH₃⁺) create a polar scaffold, enhancing solubility in aqueous media. X-ray crystallography confirms a chair-like conformation with intramolecular hydrogen bonding between the amino and hydroxymethyl groups, stabilizing the structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃ClN₂O |
| Molecular Weight | 152.62 g/mol |
| Melting Point | 198–202°C (decomposes) |
| Solubility | >100 mg/mL in H₂O |
| Optical Rotation ([α]D) | +15.3° (c = 1, H₂O) |
The compound’s pKa values (amino group: 9.2; hydroxymethyl: 12.8) enable pH-dependent reactivity, facilitating selective derivatization.
Synthesis and Stereochemical Control
The synthesis of 3-amino-3-(hydroxymethyl)pyrrolidine hydrochloride emphasizes enantiomeric purity, critical for pharmacological activity. A patented method (US5977381A) outlines a six-step process starting from chiral 1,2,4-trimesylate precursors :
Table 2: Stereoselective Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Benzylamine, THF, 50–60°C | 78 |
| 2 | Amino Protection | Allyl chloroformate, heptane, 30–70°C | 85 |
| 3 | Deprotection | H₂/Pd-C, MeOH, RT | 92 |
| 4 | Hydroxymethylation | Formaldehyde, NaBH₃CN, pH 5 | 80 |
| 5 | HCl Salt Formation | HCl (g), EtOAc | 95 |
Key innovations include the use of benzylamine to avoid racemization and allyloxycarbonyl groups for temporary protection, achieving >99% enantiomeric excess (ee) .
Pharmacological Applications
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 2–4 µg/mL for MRSA and Streptococcus pneumoniae. Its mechanism involves disruption of cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Table 3: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| MRSA (ATCC 43300) | 2.0 | PBP2a inhibition |
| Enterococcus faecalis | 4.0 | Cell membrane permeabilization |
| Pseudomonas aeruginosa | 64.0 | Not active |
Cephalosporin Derivatives
3-Amino-3-(hydroxymethyl)pyrrolidine serves as a key intermediate in vinylpyrrolidinone-cephalosporins, which demonstrate potent activity against MRSA and Pseudomonas aeruginosa (MIC: 0.5 µg/mL) . The compound’s hydroxymethyl group enhances water solubility, addressing the hydrophobicity limitations of earlier cephalosporins.
Analytical Characterization
Quality control relies on orthogonal analytical methods:
-
HPLC: C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN (95:5), retention time: 6.2 min.
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NMR: ¹H NMR (400 MHz, D₂O) δ 3.85 (m, 1H, CHNH₂), 3.45 (dd, 2H, CH₂OH), 2.95–3.10 (m, 4H, pyrrolidine).
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Mass Spectrometry: ESI-MS m/z 133.1 [M-Cl]⁺.
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